molecular formula C13H13ClN2O2S B2408804 4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide CAS No. 928001-88-1

4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

Cat. No.: B2408804
CAS No.: 928001-88-1
M. Wt: 296.77
InChI Key: SWVGTNYFDHQAOW-UHFFFAOYSA-N
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Description

4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a chlorophenyl group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzylamine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as hydroxide ions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to the modulation of biochemical processes. The exact mechanism of action may vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-Amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other sulfonamide derivatives, chlorophenyl derivatives, and amino benzene derivatives.

  • Uniqueness: Its specific combination of functional groups and molecular structure sets it apart from other compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

4-amino-N-[(4-chlorophenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVGTNYFDHQAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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